![molecular formula C9H8N2O3 B1370373 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 860187-45-7](/img/structure/B1370373.png)
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Overview
Description
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities. This particular compound features a benzimidazole core with a methyl ester group at the 4-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of o-phenylenediamine with methyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent results. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pH, and reaction time are crucial for industrial-scale production.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for further derivatization in drug synthesis.
Conditions | Product | Yield | Reference |
---|---|---|---|
2M NaOH, HO, reflux (6h) | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid | 85% | |
1M HCl, ethanol, 80°C (4h) | Same as above | 78% |
The carboxylic acid derivative exhibits enhanced solubility in polar solvents and serves as a precursor for amide couplings.
Nucleophilic Substitution at the Carbonyl Group
The 2-oxo group participates in nucleophilic reactions, forming hydrazones or imine derivatives.
These derivatives are pivotal in developing bioactive molecules due to their ability to modulate electronic and steric properties .
Alkylation/Acylation of NH Groups
The NH protons in the dihydroimidazole ring are susceptible to alkylation or acylation, enabling structural diversification.
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Alkylation | Ethyl bromoacetate | KCO, DMF, 80°C, 6h | N-Alkylated benzoimidazole ester |
Acylation | Acetyl chloride | Pyridine, CHCl, 0°C | N-Acetylated derivative |
Alkylated products show improved metabolic stability, while acylated derivatives are intermediates in peptidomimetic drug design .
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide-like couplings to form amides or esters.
Activating Agent | Nucleophile | Product | Yield |
---|---|---|---|
HBTU/HOBt | Piperidin-4-amine | 4-(Piperidin-4-ylcarbamoyl)benzoimidazolone | 72% |
DCC/DMAP | Benzyl alcohol | Benzyl ester analog | 68% |
These reactions are critical for constructing hybrid molecules with enhanced target affinity .
Oxidation and Reduction
While the 2-oxo group is generally stable, selective reductions or oxidations modify the core structure.
Reagent | Conditions | Product | Outcome |
---|---|---|---|
NaBH | MeOH, 0°C, 2h | 2-Hydroxy-2,3-dihydrobenzoimidazole (unstable) | Intermediate for further reactions |
MnO | CHCl, reflux, 8h | Aromatic ring oxidation products | Limited utility |
Oxidation pathways are less explored but may yield quinone-like structures under harsh conditions.
Cycloaddition and Ring Functionalization
The electron-deficient benzoimidazole core participates in [3+2] cycloadditions with nitrile oxides.
Reagent | Conditions | Product | Application |
---|---|---|---|
Nitrile oxide | Toluene, 110°C, 12h | Isoxazole-fused benzoimidazole | Antimicrobial agents |
Such reactions expand the compound’s utility in synthesizing polycyclic scaffolds .
Key Reactivity Trends
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Ester Group : Highly reactive toward hydrolysis and nucleophilic substitution.
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2-Oxo Group : Participates in condensation and imine formation.
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NH Groups : Sites for alkylation/acylation to modulate solubility and bioactivity.
Challenges and Limitations
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Regioselectivity : Competing reactions at the ester vs. keto groups require careful optimization .
-
Stability : The dihydroimidazole ring may decompose under strongly acidic/basic conditions.
This compound’s versatility underscores its importance in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents . Future research should explore catalytic asymmetric modifications and green chemistry approaches.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has been studied for its efficacy against various bacterial strains. In one study, the compound was synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. For instance, a derivative of this compound was shown to inhibit the proliferation of A549 lung cancer cells through the modulation of specific signaling pathways . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Drug Development
Structure-Based Drug Design
The unique structural features of this compound allow it to be utilized in structure-based drug design. Its ability to interact with biological targets makes it a candidate for designing inhibitors against specific enzymes involved in disease mechanisms, such as those implicated in inflammation and cancer progression .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing a variety of other bioactive molecules. Its functional groups can be modified to create new derivatives that may enhance biological activity or improve pharmacokinetic properties. For example, researchers have successfully synthesized new benzimidazole derivatives by modifying the carboxylate group, leading to compounds with improved efficacy against targeted diseases .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the keto and ester groups enhances its binding affinity and specificity, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both the keto and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- CAS Number : 860187-45-7
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. In vitro assays indicated that this compound may induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Preliminary results suggest it possesses significant antibacterial and antifungal activity.
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of certain enzymes, including xanthine oxidase, which is relevant in the treatment of gout and other inflammatory conditions.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress in cancer cells, promoting cell death.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth. The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.5 |
MCF7 | 12.8 |
A549 | 10.3 |
These results indicate promising antitumor potential, warranting further investigation into its use as an anticancer agent.
Antimicrobial Activity
In antimicrobial assays against common bacterial strains, the compound showed significant inhibition with minimum inhibitory concentrations (MICs) as detailed below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that this compound could be developed into a novel antimicrobial agent.
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that the compound effectively inhibited xanthine oxidase activity with an IC50 value of approximately 25 µM. This inhibition is particularly relevant for conditions such as gout where xanthine oxidase plays a critical role in uric acid production.
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)5-3-2-4-6-7(5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWXRHKQXZHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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